molecular formula C15H13FN4OS B6558965 N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide CAS No. 1171227-27-2

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide

Cat. No.: B6558965
CAS No.: 1171227-27-2
M. Wt: 316.4 g/mol
InChI Key: XFEXUEYIJJZCRN-UHFFFAOYSA-N
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Description

N-[1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole ring and a cyclopropanecarboxamide substituent. The fluorine atom at position 6 of the benzothiazole ring enhances electronegativity and metabolic stability, while the cyclopropane moiety introduces steric constraints that may influence binding affinity in biological systems . This compound shares structural motifs with kinase inhibitors and cystic fibrosis transmembrane conductance regulator (CFTR) modulators, as inferred from analogs in the literature .

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-8-6-13(18-14(21)9-2-3-9)20(19-8)15-17-11-5-4-10(16)7-12(11)22-15/h4-7,9H,2-3H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEXUEYIJJZCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C15H13FN4OS
  • Molecular Weight : 316.4 g/mol
  • CAS Number : 1171621-94-5
  • Structure : The compound features a cyclopropanecarboxamide moiety linked to a pyrazole and benzothiazole structure, which is critical for its biological activity.

The biological activity of benzothiazole derivatives, including the studied compound, can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazole derivatives exhibit potent inhibition against various enzymes, including HIV protease and other kinases.
  • Antitumor Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The anti-inflammatory properties are often linked to the inhibition of pro-inflammatory cytokines and mediators.

Antitumor Activity

Studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, benzothiazole derivatives have been reported to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle disruption . The potential of this compound in cancer therapy warrants further exploration.

Anti-inflammatory Activity

The compound's structural features may confer anti-inflammatory properties. Similar compounds have been shown to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and decreasing the production of inflammatory cytokines . This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies and Research Findings

A review of literature highlights several studies that have investigated the biological activities of related compounds:

StudyFindings
Al-Soud et al. (2006)Demonstrated inhibition of HIV protease by benzothiazole derivatives.
Kini et al. (2007)Reported antitumor effects in various cancer models using benzothiazole compounds.
Gurupadayya et al. (2008)Found analgesic and anti-inflammatory effects in animal models with similar compounds.

These studies underline the potential therapeutic applications of this compound across multiple disease states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Carboxamide Scaffolds

Compound 5f (N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)-5-methyl-3-phenylisoxazole-4-carboxamide)
  • Key Differences : Replaces the benzothiazole ring with an isoxazole-phenyl system and lacks fluorine.
  • Physical Properties : Melting point = 172–174°C; molecular weight = 388 g/mol.
Compound 5h (N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide)
  • Key Differences : Substitutes the benzothiazole with a nicotinamide group.
  • Physical Properties : Melting point = 160–162°C; molecular weight = 308 g/mol.
  • Functional Implications : The pyridine ring in nicotinamide may enhance hydrogen-bonding interactions but lacks the sulfur atom in benzothiazole, which is critical for π-π stacking in some enzyme-binding pockets .
Compound 50 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide)
  • Key Differences : Replaces the pyrazole-benzothiazole system with a thiazole-phenyl scaffold and introduces a benzodioxole group.
  • Synthesis: Prepared via coupling of (2-amino-4-phenylthiazol-5-yl)(3-fluorophenyl)methanone with benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid (27% yield) .
  • Functional Implications : The thiazole ring and benzodioxole group may confer distinct pharmacokinetic profiles, such as improved blood-brain barrier penetration compared to the target compound .

Fluorinated Cyclopropanecarboxamide Derivatives

TAK 632 (N-[7-Cyano-6-[4-fluoro-3-[[[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide)
  • Key Differences: Adds a cyano group and a trifluoromethylphenyl-acetyl side chain to the benzothiazole core.
  • Functional Implications : The trifluoromethyl group enhances lipophilicity and bioavailability, making TAK 632 a potent kinase inhibitor. This contrasts with the target compound, which lacks this substituent .
(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide
  • Key Differences : Incorporates a difluorobenzo[d][1,3]dioxole ring and an indole scaffold.
  • Functional Implications : Designed for cystic fibrosis therapy, this compound’s dihydroxypropyl and indole groups improve water solubility, addressing a limitation of the target compound’s more hydrophobic benzothiazole-pyrazole system .

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound Compound 5f Compound 50 TAK 632
Molecular Weight (g/mol) ~400 (estimated) 388 352 591
Melting Point (°C) Not reported 172–174 260–263 Not reported
Key Functional Groups 6-Fluoro-benzothiazole Isoxazole-phenyl Thiazole-fluorophenyl Trifluoromethyl
Solubility Profile Likely moderate (logP ~3.5) Low (logP ~4.0) Moderate (logP ~2.8) High (logP ~2.0)

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